Benzyl Alcohol

Description

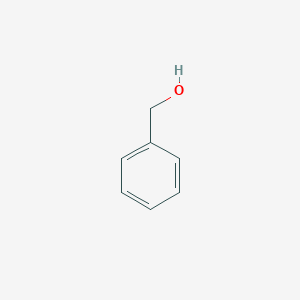

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

phenylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O/c8-6-7-4-2-1-3-5-7/h1-5,8H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVDDGKGOMKODPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O, Array, C6H5CH2OH | |

| Record name | BENZYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8317 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENZYL ALCOHOL | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | BENZYL ALCOHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0833 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | benzyl alcohol | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Benzyl_alcohol | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

27134-46-9 | |

| Record name | Benzenemethanol, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27134-46-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID5020152 | |

| Record name | Benzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5020152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Benzyl alcohol appears as a clear colorless liquid with a pleasant odor. Slightly denser than water. Flash point 194 °F. Boiling point 401 °F. Contact may irritate skin, eyes, and mucous membranes. May be slightly toxic by ingestion. Used to make other chemicals., Liquid; NKRA, Colourless, clear liquid with a faint, aromatic odour, A colorless liquid with a sharp burning taste and slight odor; [ChemIDplus], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., colourless liquid with a slightly pungent, faint aromatic, fruity odour, A clear colorless liquid with a pleasant odor. | |

| Record name | BENZYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8317 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzenemethanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | BENZYL ALCOHOL | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Benzyl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1267 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Benzyl alcohol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003119 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | BENZYL ALCOHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0833 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Benzyl alcohol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/310/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | BENZYL ALCOHOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/36 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

401 °F at 760 mmHg (NTP, 1992), 205.3 °C, 205.00 to 206.00 °C. @ 760.00 mm Hg, 205 °C, 401 °F | |

| Record name | BENZYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8317 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzyl alcohol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06770 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BENZYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/46 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Benzyl alcohol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003119 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | BENZYL ALCOHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0833 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BENZYL ALCOHOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/36 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Flash Point |

213 °F (NTP, 1992), 93 °C, 213 °F (closed cup); 220 °F (open cup), 220 °F (105 °C) (open cup), 200 °F (93 °C) (closed cup), 96 °C (205 °F) (Closed cup), 93 °C c.c., 213 °F | |

| Record name | BENZYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8317 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzyl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1267 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BENZYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/46 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENZYL ALCOHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0833 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BENZYL ALCOHOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/36 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

10 to 50 mg/mL at 70 °F (NTP, 1992), Soluble in water, ethanol and ether, In water, 42,900 mg/L at 25 °C, In water, 35,000 mg/L at 20 °C, Soluble in benzene, methanol, chloroform, ethanol, ether, methanol, chloroform and acetone, One gram dissolves in 25 mL water; one vol dissolves in 1.5 vols of 50% ethyl alcohol; freely soluble in 50% alcohol; miscible with absolute and 94% alcohol, ether, chloroform., 42.9 mg/mL at 25 °C, Solubility in water, g/100ml: 4, slightly soluble in water, soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |

| Record name | BENZYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8317 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzyl alcohol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06770 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BENZYL ALCOHOL | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | BENZYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/46 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Benzyl alcohol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003119 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | BENZYL ALCOHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0833 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Benzyl alcohol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/310/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.05 at 1515 °F (USCG, 1999) - Denser than water; will sink, 1.0419 g/cu cm at 24 °C, Percent in saturated air at 20 °C: 0.02; density of saturated air: 1.0005 (air = 1), Liquid heat capacity = 0.520 BTU/lb-F at 68 °F; Liquid thermal conductivity = 1.088 BTU-in/hr-sq ft-F at 70 °F; Saturated vapor density = 0.00161 lb/cu ft at 180 °F; Ideal gas heat capacity = 0.276 BTU/lb-F at 60 °F, Relative density (water = 1): 1.04, 1.040-1.050, 1.05 | |

| Record name | BENZYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8317 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENZYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/46 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENZYL ALCOHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0833 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Benzyl alcohol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/310/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | BENZYL ALCOHOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/36 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Density |

3.72 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.72 (Air = 1), Relative vapor density (air = 1): 3.7, 3.72 | |

| Record name | BENZYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8317 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENZYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/46 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENZYL ALCOHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0833 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BENZYL ALCOHOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/36 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

0.1 mmHg at 68 °F ; 1 mmHg at 136 °F (NTP, 1992), 0.09 [mmHg], 0.094 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 13.2, 0.1 mmHg@68 °F | |

| Record name | BENZYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8317 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzyl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1267 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BENZYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/46 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENZYL ALCOHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0833 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BENZYL ALCOHOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/36 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Color/Form |

Water-white liquid | |

CAS No. |

100-51-6 | |

| Record name | BENZYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8317 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzyl alcohol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100-51-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl alcohol [INN:JAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100516 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzyl alcohol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06770 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | benzyl alcohol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760098 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | benzyl alcohol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8044 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenemethanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5020152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.600 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzyl alcohol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LKG8494WBH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BENZYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/46 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Benzyl alcohol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003119 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | BENZYL ALCOHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0833 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BENZYL ALCOHOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/36 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

4.5 °F (NTP, 1992), -15..2 °C, 258 K, 5 °F, -15.2 °C, -15 °C, 4.5 °F | |

| Record name | BENZYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8317 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzyl alcohol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06770 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BENZYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/46 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Benzyl alcohol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003119 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | BENZYL ALCOHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0833 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BENZYL ALCOHOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/36 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Foundational & Exploratory

Natural occurrence of benzyl alcohol in essential oils

An In-Depth Technical Guide to the Natural Occurrence of Benzyl Alcohol in Essential Oils

Abstract

This compound, an aromatic alcohol with the formula C₆H₅CH₂OH, is a molecule of significant interest across the pharmaceutical, cosmetic, and flavor industries. While widely synthesized, its natural occurrence as a constituent of numerous essential oils is a critical area of study for researchers focused on natural product chemistry and drug development. This guide provides a comprehensive technical overview of this compound's presence in the plant kingdom, detailing its biosynthetic origins, prevalent concentrations in various essential oils, robust analytical methodologies for its quantification, and its biological significance.

Introduction: The Profile of a Versatile Aromatic Alcohol

This compound is a colorless liquid characterized by a mild, pleasant aromatic odor.[1] It serves multiple functions in commercial formulations, acting as a solvent, preservative, viscosity-decreasing agent, and fragrance component.[2][3][4] Its utility is rooted in its physicochemical properties: moderate water solubility, low vapor pressure, and low toxicity in appropriate concentrations.[1][5]

In nature, this compound is produced by many plants and is a key component of the volatile organic compounds (VOCs) that constitute the aroma of many flowers and fruits, such as jasmine, hyacinth, cranberries, and teas.[6][7] Its presence in essential oils is not merely incidental; it contributes to the oil's overall aromatic profile and, in many cases, its biological activity. Understanding its natural distribution is paramount for the quality control of essential oils and for leveraging its properties in therapeutic and cosmetic applications.

Natural Distribution in Essential Oils

This compound is a natural constituent of a wide array of essential oils, often in the form of a free alcohol or as an ester, such as benzyl acetate or benzyl benzoate.[1][2] The concentration can vary significantly based on the plant species, geographical origin, harvest time, and extraction method. The table below summarizes the reported concentrations of this compound in several commercially important essential oils.

| Essential Oil | Botanical Source | Typical this compound Concentration (%) | References |

| Ylang-Ylang | Cananga odorata | ~10% | [8] |

| Cinnamon Bark | Cinnamomum verum | ~12% | [8] |

| Jasmine | Jasminum grandiflorum | Present, variable | [1][2][5][7] |

| Hyacinth | Hyacinthus orientalis | Present, variable | [1][2][4][6] |

| Tuberose | Polianthes tuberosa | Present, variable | [2][9] |

| Peru Balsam | Myroxylon balsamum | Present, variable | [2][6] |

| Rose | Rosa damascena | Present, variable | [2] |

The Biosynthetic Pathway of this compound in Plants

The synthesis of this compound in plants is a branch of the broader benzenoid/phenylpropanoid pathway, which is responsible for producing a vast array of aromatic compounds.[10] The ultimate precursor for this pathway is the aromatic amino acid L-Phenylalanine .

The causality behind this multi-step enzymatic conversion is the plant's need to produce specific volatile compounds for ecological functions, such as attracting pollinators and defending against pathogens.[10] Each enzymatic step represents a precise molecular modification to achieve a functionally specific end-product.

The core pathway proceeds as follows:

-

L-Phenylalanine is converted to trans-Cinnamic Acid .

-

Through a series of steps (β-oxidative or non-β-oxidative pathways), Cinnamic Acid is shortened to Benzoic Acid .

-

Benzoic Acid is then reduced to Benzaldehyde . This is a critical control point in the pathway.[11]

This pathway can be visualized as a metabolic cascade, where intermediates can be shunted to produce other related compounds, such as benzyl esters (e.g., benzyl acetate), which are also common in essential oils.[12]

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. cosmileeurope.eu [cosmileeurope.eu]

- 3. kreyolessence.com [kreyolessence.com]

- 4. This compound | C6H5CH2OH | CID 244 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | this compound use [essentialoil.in]

- 6. flavorfrenzy.com [flavorfrenzy.com]

- 7. This compound (100-51-6) – Premium Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]

- 8. researchgate.net [researchgate.net]

- 9. nbinno.com [nbinno.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Benzyl alcohol CAS number and IUPAC name

An In-Depth Technical Guide to Benzyl Alcohol (CAS: 100-51-6) for Pharmaceutical and Research Applications

Introduction

This compound is a simple aromatic alcohol that is a colorless liquid with a mild, pleasant aromatic odor.[1][2] Naturally occurring in many plants, fruits, and essential oils like jasmine and ylang-ylang, it is a versatile compound with significant applications across the pharmaceutical, cosmetic, and industrial sectors.[1][3] For drug development professionals and researchers, this compound is not merely a solvent but a critical excipient that functions as a preservative, solubilizing agent, and viscosity modifier.[3][4] Its low vapor pressure, low toxicity profile in adults, and polarity make it a valuable component in a wide array of formulations.[1][2] This guide provides a comprehensive technical overview of its properties, synthesis, mechanisms, applications, and analytical methodologies, grounded in authoritative scientific principles.

Part 1: Core Identification and Physicochemical Properties

Accurate identification is the foundation of all chemical and pharmaceutical development. This compound is universally identified by its CAS number and IUPAC nomenclature.

| Identifier | Value |

| Preferred IUPAC Name | Phenylmethanol[1][2][5][6] |

| CAS Number | 100-51-6[1][5][7][8] |

| Other Names | Benzenemethanol, Phenylcarbinol, α-Hydroxytoluene[1][2][7] |

| Chemical Formula | C₆H₅CH₂OH or C₇H₈O[1][2][9] |

| Molecular Weight | 108.14 g/mol [5][7] |

The utility of this compound in various applications is dictated by its specific physical and chemical properties.

| Property | Value |

| Appearance | Colorless liquid[1][2] |

| Odor | Mild, pleasant, aromatic[1][3] |

| Density | 1.044 g/cm³ (at 20°C)[2][5] |

| Boiling Point | 205.3 °C (401.5 °F)[2] |

| Melting Point | -15.2 °C (4.6 °F)[2] |

| Solubility in Water | Moderately soluble (approx. 4 g/100 mL)[1] |

| Solubility in Organic Solvents | Miscible with alcohols and diethyl ether[1] |

| Vapor Pressure | 0.9 mmHg (at 20 °C)[10] |

| Flash Point | 93 °C (199 °F)[1] |

Part 2: Synthesis and Manufacturing

While this compound occurs naturally, commercial production relies on synthetic routes to ensure high purity and scalability for industrial and pharmaceutical use.[3]

Industrial-Scale Synthesis The predominant industrial method involves the hydrolysis of benzyl chloride, which is produced from the chlorination of toluene.[1] This two-step process is efficient for large-scale production.

-

Toluene Chlorination: Toluene is reacted with chlorine gas under UV light to produce benzyl chloride.

-

Hydrolysis: The resulting benzyl chloride is hydrolyzed using an aqueous solution of a base, such as sodium hydroxide or potassium carbonate, to yield this compound and a salt byproduct.[1][11]

Another significant industrial route is the hydrogenation of benzaldehyde, which itself is often a by-product of toluene oxidation to benzoic acid.[1]

Caption: Primary industrial synthesis pathway for this compound.

Laboratory-Scale Synthesis For laboratory applications, other methods are available:

-

Grignard Reaction: The reaction of phenylmagnesium bromide (a Grignard reagent) with formaldehyde.[1]

-

Cannizzaro Reaction: The disproportionation of benzaldehyde using a strong base, which yields both this compound and benzoic acid.[1]

Part 3: Mechanism of Action in Pharmaceutical Formulations

This compound's utility in drug development stems from several key mechanisms, most notably its function as a bacteriostatic preservative.

Antimicrobial and Preservative Action In injectable medications and multi-dose vials, this compound is widely used as a bacteriostatic preservative to prevent microbial growth after the vial has been opened.[3][4][5] Its mechanism of action is primarily based on the disruption of microbial cell membrane integrity.[4][9] As an amphiphilic molecule, it can orient itself within the lipid bilayer of bacterial cell membranes. This integration disrupts membrane fluidity and function, leading to increased permeability, leakage of essential intracellular components, and ultimately cell lysis and death.[9]

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound: Structure, Properties, Preparation & Uses [vedantu.com]

- 3. zanchenglife.com [zanchenglife.com]

- 4. What is this compound used for? [synapse.patsnap.com]

- 5. This compound: Industrial Grade Aroma Chemical And Preservative | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 6. This compound [sitem.herts.ac.uk]

- 7. This compound [webbook.nist.gov]

- 8. watsonnoke.com [watsonnoke.com]

- 9. What is the mechanism of this compound? [synapse.patsnap.com]

- 10. SATHEE: Chemistry this compound [satheejee.iitk.ac.in]

- 11. prepchem.com [prepchem.com]

The Physicochemical Properties of Benzyl Alcohol: An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Versatile Role of Benzyl Alcohol in Pharmaceutical Sciences

This compound (C₆H₅CH₂OH), also known as phenylmethanol, is an aromatic alcohol that holds a significant position in the pharmaceutical industry.[1] It is a colorless liquid with a mild, pleasant aromatic odor and a sharp burning taste.[2][3] Its utility stems from a unique combination of properties: it is a versatile solvent, an effective antimicrobial preservative, and exhibits local anesthetic properties.[4][5] This multifaceted nature makes it an invaluable excipient in a wide range of pharmaceutical formulations, including parenteral, topical, and ophthalmic preparations.[6][7] For drug development professionals, a thorough understanding of its physicochemical properties is paramount for optimizing formulation strategies, ensuring product stability, and maintaining patient safety. This guide provides a comprehensive technical overview of the core physicochemical characteristics of this compound, supported by experimental methodologies and field-proven insights.

Molecular Structure and Core Properties

The chemical structure of this compound consists of a benzene ring attached to a hydroxymethyl group.[5] This combination of an aromatic ring and a primary alcohol functional group dictates its chemical behavior and physical properties.[5]

dot graph Benzyl_Alcohol_Structure { layout=neato; node [shape=plaintext]; edge [style=invis];

C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C_out [label="C"]; O [label="O"]; H_o [label="H"]; H1 [label="H"]; H2 [label="H"]; H3 [label="H"]; H4 [label="H"]; H5 [label="H"]; H_c1 [label="H"]; H_c2 [label="H"];

C1 -- C2 -- C3 -- C4 -- C5 -- C6 -- C1; C1 -- C_out; C_out -- O; O -- H_o; C2 -- H1; C3 -- H2; C4 -- H3; C5 -- H4; C6 -- H5; C_out -- H_c1; C_out -- H_c2;

A summary of its fundamental physicochemical properties is presented in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₈O | [8] |

| Molar Mass | 108.14 g/mol | [9] |

| Appearance | Colorless liquid | [1] |

| Odor | Mildly aromatic | [1] |

| Melting Point | -15.2 °C (4.6 °F; 257.9 K) | [2] |

| Boiling Point | 205.3 °C (401.5 °F; 478.4 K) | [2] |

| Density | 1.044 g/cm³ | [2] |

| Solubility in Water | 3.50 g/100 mL (20 °C), 4.29 g/100 mL (25 °C) | [2] |

| log P (Octanol/Water) | 1.10 | [2] |

| Vapor Pressure | 0.18 kPa (at 60 °C) | [2] |

| pKa | 15.40 | [2] |

| Refractive Index (nD) | 1.5396 | [2] |

| Viscosity | 5.474 cP | [2] |

| Flash Point | 93 °C (199 °F; 366 K) | [10] |

Solubility Profile: A Balance of Hydrophilicity and Lipophilicity

This compound exhibits moderate solubility in water, approximately 4 g/100 mL at room temperature, which is attributable to the hydroxyl group's ability to form hydrogen bonds with water molecules.[1][11] It is miscible with many organic solvents, including ethanol, ether, and chloroform.[2][11] This dual solubility profile makes it an effective solvent for a wide range of active pharmaceutical ingredients (APIs), facilitating the formulation of both aqueous and non-aqueous preparations.[11]

The solubility of this compound is influenced by several factors:

-

Temperature: Generally, solubility in water increases with temperature.[11]

-

pH: The solubility can vary with changes in pH, particularly in highly acidic or basic conditions.[11]

Spectroscopic Profile

UV-Visible (UV-Vis) Spectroscopy

In a neutral solvent like ethanol, this compound exhibits a maximum absorption (λmax) at approximately 259 nm.[12] This absorption is due to the π → π* electronic transitions within the benzene ring. The molar absorptivity (ε) is relatively low.[6] However, in a strong acid like sulfuric acid, the UV spectrum shifts dramatically to a λmax of 442 nm with a significantly increased molar absorptivity, indicating the formation of a colored species. This change is reversible upon neutralization.[6]

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands that confirm its structure. Key peaks include:

-

A broad band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol group.

-

Peaks around 3030-3100 cm⁻¹ due to the C-H stretching of the aromatic ring.

-

Absorptions in the 1450-1600 cm⁻¹ region are indicative of the C=C stretching within the benzene ring.

-

A strong peak around 1010-1050 cm⁻¹ is attributed to the C-O stretching of the primary alcohol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound provides distinct signals that correspond to the different types of protons in the molecule:

-

Aromatic Protons: A multiplet in the range of δ 7.2-7.4 ppm, integrating to 5 protons, corresponding to the hydrogens on the benzene ring.

-

Methylene Protons: A singlet at approximately δ 4.6 ppm, integrating to 2 protons, for the -CH₂- group.

-

Hydroxyl Proton: A broad singlet, whose chemical shift can vary depending on concentration and solvent, typically around δ 2.1 ppm, corresponding to the -OH proton.

Stability and Degradation

This compound can slowly oxidize in the presence of air to form benzaldehyde and subsequently benzoic acid.[13] This degradation can be accelerated by light and elevated temperatures. Sonication of this compound solutions has also been shown to induce degradation, yielding benzene, toluene, and benzaldehyde.[3][13] The formation of these impurities is a critical consideration in the development of stable pharmaceutical formulations, as they can impact the safety and efficacy of the final product. The use of high-purity this compound with low levels of initial impurities, such as benzaldehyde, can enhance the stability of the formulation.[14]

Applications in Drug Development

Antimicrobial Preservative

This compound is widely used as a bacteriostatic preservative in multi-dose injectable medications, ophthalmic solutions, and topical products.[5][6] Its antimicrobial activity is attributed to its ability to disrupt the cell membrane of microorganisms, leading to increased membrane fluidity and reduced structural stability, ultimately inhibiting their growth.[4][5] It is effective against a range of bacteria and fungi, though its potency can be pH-dependent.[15]

Solubilizing Agent

Due to its favorable solubility profile, this compound is an effective solvent for many poorly water-soluble APIs.[16] This property is crucial for developing stable and clear solutions for parenteral administration.[6]

Local Anesthetic

This compound also possesses mild local anesthetic properties, which can help to reduce pain at the site of injection for parenteral formulations.[7][10] It is believed to act by blocking nerve signals in the injected area.[10] Studies have shown that this compound with epinephrine can provide prolonged cutaneous anesthesia, though it is less potent than lidocaine with epinephrine.[17]

Experimental Protocols

Assay for this compound Content (Titrimetric Method)

This protocol is based on the principles outlined in the United States Pharmacopeia (USP) for the assay of this compound.[8]

Principle: this compound is acetylated using a mixture of pyridine and acetic anhydride. The excess acetic anhydride is then hydrolyzed to acetic acid, and the total acetic acid is titrated with a standardized solution of sodium hydroxide. A blank titration is performed to account for the acetic acid produced from the hydrolysis of the acetic anhydride in the reagent. The difference in the volume of titrant consumed between the blank and the sample is proportional to the amount of this compound present.

Methodology:

-

Sample Preparation: Accurately weigh approximately 0.9 g of this compound into a flask.

-

Acetylation: Add 15.0 mL of a freshly prepared 7:1 (v/v) mixture of pyridine and acetic anhydride.

-

Reaction: Heat the mixture under a reflux condenser on a water bath for 30 minutes. The pyridine acts as a catalyst and also neutralizes the acetic acid formed during the esterification, driving the reaction to completion.

-

Hydrolysis: Cool the flask and add 25 mL of water to hydrolyze the excess acetic anhydride.

-

Titration: Add 0.25 mL of phenolphthalein solution as an indicator and titrate with 1 N sodium hydroxide until a persistent pink color is observed.

-

Blank Determination: Perform a blank titration using the same procedure but omitting the this compound sample.

-

Calculation: Calculate the percentage of C₇H₈O using the appropriate formula provided in the USP monograph.[8]

Determination of Octanol-Water Partition Coefficient (LogP)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. The shake-flask method is a traditional and reliable technique for its determination.[14][18]

Principle: A known amount of the solute is dissolved in a biphasic system of 1-octanol and water. After thorough mixing and phase separation, the concentration of the solute in each phase is determined. The partition coefficient is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Methodology:

-

Solvent Saturation: Pre-saturate 1-octanol with water and water with 1-octanol by shaking them together and allowing the phases to separate.

-

Sample Preparation: Prepare a stock solution of this compound in the aqueous phase.

-

Partitioning: In a separatory funnel, combine a known volume of the this compound stock solution with a known volume of the pre-saturated 1-octanol.

-

Equilibration: Shake the funnel vigorously for a set period to allow for the partitioning of the this compound between the two phases to reach equilibrium.

-

Phase Separation: Allow the phases to separate completely. Centrifugation may be used to ensure a clean separation.

-

Concentration Analysis: Carefully withdraw an aliquot from the aqueous phase and determine the concentration of this compound using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC). The concentration in the octanol phase can be determined by mass balance.

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Safety and Toxicological Considerations

This compound has low acute toxicity.[1] It is rapidly oxidized in the body to benzoic acid, which is then conjugated with glycine in the liver and excreted as hippuric acid.[1] However, high concentrations can lead to toxic effects, including respiratory failure, vasodilation, hypotension, convulsions, and paralysis.[1]

A significant safety concern is its toxicity in neonates, where it has been associated with "gasping syndrome," a condition characterized by metabolic acidosis, respiratory distress, and neurologic deterioration, which can be fatal.[1][7] This is due to the immature metabolic pathways in newborns, leading to the accumulation of this compound.[7] Consequently, the use of this compound-preserved medications in neonates is strongly discouraged.[19]

Conclusion

This compound's well-characterized physicochemical properties underpin its widespread use in pharmaceutical development. Its balanced solubility, preservative efficacy, and local anesthetic action make it a versatile tool for formulators. However, a comprehensive understanding of its stability profile and toxicological limitations, particularly in vulnerable populations, is crucial for its safe and effective application. This guide provides the foundational knowledge required by researchers and drug development professionals to leverage the benefits of this compound while mitigating potential risks, ultimately contributing to the development of robust and safe medicinal products.

References

- Wikipedia. (n.d.). This compound.

- U.S. Pharmacopeia. (2022, December 1). This compound.

- Testbook. (2024, September 4). Which of the following is used as a local anesthetic in the formulation of parenteral products?.

- National Center for Biotechnology Information. (n.d.). Antimicrobial Preservatives for Protein and Peptide Formulations: An Overview.

- U.S. Pharmacopeia. (n.d.). usp31nf26s1_m8570, NF Monographs: this compound.

- Cosmetic Formulation. (n.d.). This compound as a Preservative: Balancing Efficacy and Safety in Cosmetic Formulations.

- J-STAGE. (n.d.). Degradation Products Generated by Sonication of this compound, a Sample Preparation Solvent for the Determination of Residual.

- Scribd. (n.d.). USP this compound.

- PubChem. (n.d.). This compound.

- Patsnap Synapse. (2024, July 17). What is the mechanism of this compound?.

- Filo. (2025, March 19). When this compound....

- Patsnap Synapse. (2024, June 14). What is this compound used for?.

- Indian Journal of Chemistry. (n.d.). Investigations on Aqueous & Methanolic Solutions of this compound Using Derivative Spectrophotometry in UV Region.

- ResearchGate. (n.d.). Degradation Products Generated by Sonication of this compound....

- SpectraBase. (n.d.). This compound - Optional[ATR-IR] - Spectrum.

- ACS Publications. (2025, June 5). High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier.

- ResearchGate. (n.d.). Optical absorption of this compound and benzaldehyde....

- Atmospheric Chemistry and Physics. (2025, February 12). Quantifying primary oxidation products in the OH-initiated reaction of this compound.

- NIST. (n.d.). This compound.

- PubMed. (n.d.). This compound as an alternative local anesthetic.

- Reddit. (2014, April 8). *IR Spectrum of this compound(?) *.

- ResearchGate. (n.d.). FTIR spectra of corresponding products for each alcohol....

- Drugs.com. (2025, August 20). This compound: What is it and where is it used?.

- Mettler Toledo. (n.d.). Content Determination of this compound.

- NIST. (n.d.). This compound with Toluene and Water.

- National Center for Biotechnology Information. (n.d.). The local anaesthetic this compound attenuates the alpha 2-adrenoceptor-mediated inhibition of human platelet adenylate cyclase activity....

- The Japanese Pharmacopoeia. (n.d.). This compound.

- Food and Agriculture Organization of the United Nations. (n.d.). This compound.

- PubMed. (n.d.). The local anaesthetic this compound attenuates the alpha 2-adrenoceptor-mediated inhibition of human platelet adenylate cyclase activity....

- Journal of Physical and Chemical Reference Data. (n.d.). Octanol-Water Partition Coefficients of Simple Organic Compounds.

- Publisso. (n.d.). Method for the determination of this compound in workplace air....

- National Center for Biotechnology Information. (2017, September 28). Octanol–Water Partition Coefficient Measurement by a Simple 1H NMR Method.

- NIST. (2009, October 15). Octanol-Water Partition Coefficients of Simple Organic Compounds.

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. usp.org [usp.org]

- 3. researchgate.net [researchgate.net]

- 4. Antimicrobial Preservatives for Protein and Peptide Formulations: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is this compound used for? [synapse.patsnap.com]

- 6. When this compound \left(\lambda_{\max }=258 \mathrm{nm}, \epsilon=520\r.. [askfilo.com]

- 7. This compound(100-51-6) IR Spectrum [m.chemicalbook.com]

- 8. usp.org [usp.org]

- 9. uspbpep.com [uspbpep.com]

- 10. testbook.com [testbook.com]

- 11. scribd.com [scribd.com]

- 12. Spectrum [this compound] | AAT Bioquest [aatbio.com]

- 13. cpb.pharm.or.jp [cpb.pharm.or.jp]

- 14. nist.gov [nist.gov]

- 15. chemcomplex.com [chemcomplex.com]

- 16. What is the mechanism of this compound? [synapse.patsnap.com]

- 17. This compound as an alternative local anesthetic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. karger.com [karger.com]

The Amphiphilic Nature of Benzyl Alcohol: A Technical Guide to its Solubility in Aqueous and Organic Media

Introduction: The Duality of a Widely Used Excipient

Benzyl alcohol (C₆H₅CH₂OH), a simple aromatic alcohol, holds a significant position in the toolkit of researchers and formulation scientists, particularly within the pharmaceutical and cosmetic industries. Its utility stems not just from its mild, pleasant aroma or its preservative action, but from a more fundamental chemical property: its amphiphilic nature. Possessing both a polar hydroxyl (-OH) group and a nonpolar benzene ring, this compound exhibits a nuanced solubility profile, demonstrating moderate solubility in water and broad miscibility with many organic solvents.[1][2][3] This dual characteristic is pivotal to its function, enabling it to act as a solubilizing agent for a wide array of active pharmaceutical ingredients (APIs), a viscosity modifier, and a bacteriostatic preservative in multi-dose formulations.[4][5]

This technical guide provides an in-depth exploration of the solubility of this compound. We will delve into the quantitative aspects of its solubility in water and common organic solvents, examine the physicochemical principles governing these interactions, and provide field-proven experimental protocols for determining solubility. This document is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights required to effectively leverage the unique solvent properties of this compound in their work.

Physicochemical Principles of this compound Solubility

The solubility of a substance is dictated by the intermolecular interactions between the solute and the solvent. The adage "like dissolves like" serves as a fundamental, albeit simplified, guiding principle.[6] In the case of this compound, its molecular architecture gives rise to a delicate balance of polar and nonpolar characteristics, which dictates its solubility behavior.

The primary drivers of this compound's solubility are:

-

Hydrogen Bonding: The hydroxyl group is a hydrogen bond donor and acceptor. This allows this compound to form hydrogen bonds with polar protic solvents like water, which is the primary reason for its moderate aqueous solubility.[7]

-

Dipole-Dipole Interactions: The C-O bond in the hydroxyl group is polar, creating a dipole moment in the molecule. This allows for dipole-dipole interactions with other polar molecules.

-

Van der Waals Forces (London Dispersion Forces): The nonpolar benzene ring, which constitutes a significant portion of the molecule's surface area, interacts with nonpolar solvents through weaker van der Waals forces. This is the basis for its high solubility in many organic solvents.

The interplay of these forces is visually represented in the following diagram:

Caption: Intermolecular forces governing this compound's solubility.

Quantitative Solubility Data